MDEG-541

PROTAC Targeted protein degradation MYC-MAX

MDEG-541 is a first-gen MYC-targeting PROTAC validated in GI cancer lines (HCT116, KP4) and patient-derived organoids. It offers complete, durable MYC degradation—unlike partial engagement from 10058-F4. CRBN-, proteasome-, and ubiquitin-dependent activity makes it ideal for validating degradation assays. Degrades GSPT1/2 and PLK1 for multi-target studies.

Molecular Formula C35H38N4O7S
Molecular Weight 658.8 g/mol
Cat. No. B12394105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDEG-541
Molecular FormulaC35H38N4O7S
Molecular Weight658.8 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCCCCCCNC(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C35H38N4O7S/c1-21(2)23-11-9-22(10-12-23)19-28-34(45)38(35(46)47-28)18-8-6-4-3-5-7-17-36-30(41)24-13-14-25-26(20-24)33(44)39(32(25)43)27-15-16-29(40)37-31(27)42/h9-14,19-21,27H,3-8,15-18H2,1-2H3,(H,36,41)(H,37,40,42)/b28-19-
InChIKeyVZYRJQMVYHIUAB-USHMODERSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MDEG-541: A PROTAC-Based MYC-MAX Degrader for Gastrointestinal Cancer Research


MDEG-541 is a first-generation proteolysis-targeting chimera (PROTAC) designed to induce cereblon (CRBN)-dependent degradation of the MYC transcription factor. It is constructed by conjugating a thalidomide-derived CRBN-recruiting ligand to 28RH, a derivative of the MYC-MAX dimerization inhibitor 10058-F4 [1]. The compound exhibits antiproliferative activity in gastrointestinal cancer cell lines and patient-derived organoids, with documented degradation of MYC as well as CRBN neosubstrates GSPT1/2 and PLK1 .

Why Generic MYC Inhibitors or PROTACs Cannot Substitute for MDEG-541


MYC-targeting compounds vary dramatically in mechanism of action (inhibition vs. degradation), degradation efficiency, and off-target profiles. Simple MYC-MAX dimerization inhibitors like 10058-F4 achieve only partial target engagement, while MDEG-541 induces complete protein elimination via the ubiquitin-proteasome system [1]. Furthermore, MYC PROTACs exhibit divergent potencies across cell lines and recruit different E3 ligases (CRBN vs. VHL), resulting in distinct degradation kinetics and neosubstrate effects [2]. Substituting MDEG-541 with a generic analog risks introducing uncontrolled variables, invalidating comparative studies, and misrepresenting true target biology in gastrointestinal cancer models [3].

MDEG-541: Quantified Differentiation Against Key MYC-Targeting Comparators


Mechanism of Action: Degradation vs. Inhibition

MDEG-541 acts as a PROTAC, inducing complete proteasomal degradation of MYC protein, whereas its parent compound 10058-F4 functions solely as a reversible MYC-MAX dimerization inhibitor. At 20 µM, MDEG-541 achieves near-complete MYC protein elimination in HCT116 and PSN1 cells [1]. In contrast, 10058-F4 inhibits MYC-MAX binding with an IC50 of 4.5 µM but does not degrade MYC protein .

PROTAC Targeted protein degradation MYC-MAX

Antiproliferative Potency in Gastrointestinal Cancer Models

MDEG-541 inhibits the viability of gastrointestinal cancer cells with GI50 values of 14.3 µM (HCT116 colorectal) and 10.7 µM (PSN1 pancreatic) after 72 h [1]. This potency is comparable to VHL-recruiting MYC PROTACs CSI86 and CSI107, which exhibit IC50 values of 13–18 µM in breast and prostate cancer cells [2], but is approximately two orders of magnitude less potent than GT19506, which degrades MYC with an IC50 of 0.10 µM in HL-60 leukemia cells [3].

GI50 Colorectal cancer Pancreatic cancer

Degradation Profile: Multi-Target vs. Selective MYC Degraders

MDEG-541 induces degradation of not only MYC but also CRBN neosubstrates GSPT1, GSPT2, and PLK1 [1]. This multi-target degradation profile distinguishes MDEG-541 from selective MYC degraders like CSI86, which are designed to spare CRBN neosubstrates [2]. At 10 µM in KP4 pancreatic cancer cells, MDEG-541 reduces GSPT1, MYC, GSPT2, and PLK1 protein expression in a time-dependent manner over 3–24 h .

Degradation selectivity CRBN neosubstrates GSPT1

E3 Ligase Recruitment: CRBN vs. VHL

MDEG-541 recruits the CRBN E3 ligase via its thalidomide-derived warhead, whereas MYC PROTACs such as CSI86 and CSI107 recruit the VHL E3 ligase [1]. This E3 ligase divergence carries functional consequences: CRBN-recruiting PROTACs can induce degradation of endogenous CRBN neosubstrates (e.g., GSPT1/2, PLK1) as observed with MDEG-541 [2], while VHL-recruiting PROTACs generally exhibit cleaner MYC-selective degradation profiles [3].

E3 ligase Cereblon Von Hippel-Lindau

MDEG-541: Optimal Research and Procurement Scenarios


Mechanistic Studies Requiring Sustained MYC Elimination

For experiments requiring complete and sustained suppression of MYC protein levels—such as long-term proliferation assays, colony formation assays, or studies on MYC-dependent transcriptional addiction—MDEG-541 offers a clear advantage over reversible MYC-MAX inhibitors like 10058-F4 [1]. The PROTAC mechanism ensures that once degraded, MYC protein cannot rapidly recover upon compound washout, providing a more robust and durable target knockdown [2].

Gastrointestinal Cancer Model Development

MDEG-541 was specifically characterized in gastrointestinal cancer cell lines (HCT116, PSN1, KP4) and primary patient-derived organoids [1]. Researchers developing or validating gastrointestinal cancer models should procure MDEG-541 as a well-documented tool compound for this disease context, rather than extrapolating from MYC PROTACs optimized for hematologic malignancies (e.g., GT19506) [3].

CRBN-Dependent Degradation Assays

MDEG-541 serves as a reliable positive control for CRBN-dependent PROTAC assays, as its degradation activity is entirely CRBN-, proteasome-, and ubiquitin-dependent [1]. When paired with CRBN-null cell lines or proteasome inhibitors (e.g., MG132), MDEG-541 can be used to validate the CRBN-dependent degradation machinery in novel cellular systems [2].

Multi-Target Degradation Studies

Given its ability to degrade GSPT1, GSPT2, and PLK1 in addition to MYC [1], MDEG-541 is uniquely suited for studies investigating the combined therapeutic impact of simultaneously suppressing multiple oncogenic drivers in gastrointestinal cancers. This broad degradation profile distinguishes MDEG-541 from more selective VHL-recruiting MYC PROTACs like CSI86 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDEG-541

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.